5-(4-Bromophenyl)isoxazol-3-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
InChI Key |
UOFDGMMPCMDDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NO2)Br |
Origin of Product |
United States |
Foundational & Exploratory
5-(4-Bromophenyl)isoxazol-3-ol: A Bioisosteric Approach to Modulating Glutamatergic Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Targeting Glutamate Receptors
Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1] Its actions are mediated by a family of glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) subtypes.[2] Given their central role in neurotransmission, these receptors are implicated in the pathophysiology of numerous neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.[3] However, the development of selective and effective glutamate receptor ligands is fraught with challenges, including issues of blood-brain barrier penetration, metabolic instability, and excitotoxicity associated with direct agonism.
One promising strategy to overcome these hurdles is the application of bioisosterism, a cornerstone of medicinal chemistry that involves the substitution of a functional group within a molecule with another group that has similar physical and chemical properties.[4] This approach can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles while retaining the desired biological activity. This guide explores the potential of 5-(4-bromophenyl)isoxazol-3-ol as a bioisostere for the carboxylic acid moiety of glutamic acid, providing a comprehensive analysis of its structural and physicochemical properties, a rationale for its proposed activity at glutamate receptors, and a detailed roadmap for its experimental validation.
Comparative Analysis: Glutamic Acid vs. 5-(4-Bromophenyl)isoxazol-3-ol
The core hypothesis of this guide is that the acidic proton of the 3-hydroxyisoxazole moiety in 5-(4-bromophenyl)isoxazol-3-ol can mimic the acidic proton of the γ-carboxylic acid group of glutamic acid, allowing it to interact with the glutamate binding pocket on its receptors.
Structural and Physicochemical Properties
A direct comparison of the structural and physicochemical properties of L-glutamic acid and 5-(4-bromophenyl)isoxazol-3-ol reveals key similarities that underpin the bioisosteric rationale. While experimental data for 5-(4-bromophenyl)isoxazol-3-ol is limited, we can infer its properties from its close analog, 5-(4-bromophenyl)isoxazole-3-carboxylic acid.[5][6]
| Property | L-Glutamic Acid | 5-(4-Bromophenyl)isoxazol-3-ol (estimated) | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (analog) |
| Molecular Weight ( g/mol ) | 147.13 | 242.05 | 268.06[6] |
| pKa (acidic group) | ~4.25 (γ-carboxyl) | ~4-5 | 3.24 (predicted)[5] |
| cLogP | -3.68 | ~2.5-3.0 | 2.6[6] |
| Hydrogen Bond Donors | 3 | 1 | 1[6] |
| Hydrogen Bond Acceptors | 4 | 3 | 4[6] |
Table 1: Comparative physicochemical properties of L-glutamic acid and 5-(4-bromophenyl)isoxazol-3-ol (with data from its carboxylic acid analog for reference).
The 3-hydroxyisoxazole moiety is a well-established bioisostere for carboxylic acids, exhibiting a similar pKa range.[7] This acidic character is crucial for mimicking the ionized carboxylate group of glutamic acid, which is essential for binding to glutamate receptors. Furthermore, the predicted lipophilicity (cLogP) of the isoxazole derivative is significantly higher than that of glutamic acid. This increased lipophilicity could potentially lead to improved penetration of the blood-brain barrier, a significant advantage for a CNS-targeted therapeutic.[8]
Pharmacophore Mapping
The pharmacophore for group I and group II mGluR agonists has been described as a five-point model.[9][10] This model includes two anionic groups, a cationic group, and two steric hindrance points. For ionotropic glutamate receptors, the key interactions also involve the α-amino and α-carboxyl groups, and the distal acidic group.[11]
Caption: Structural comparison and pharmacophore mapping.
The 3-hydroxyisoxazole group in 5-(4-bromophenyl)isoxazol-3-ol can effectively mimic the γ-carboxylate of glutamic acid. The bulky 4-bromophenyl group can be explored for its potential to confer selectivity for different glutamate receptor subtypes by interacting with less conserved regions of the binding pocket. The absence of the α-amino and α-carboxyl groups in this particular structure suggests it may act as a partial agonist or an antagonist, as it would not fulfill all the binding requirements of the endogenous ligand.
Rationale for Bioisosteric Replacement
The substitution of the carboxylic acid in glutamic acid with the 5-(4-bromophenyl)isoxazol-3-ol moiety offers several potential advantages in drug design:
-
Improved Metabolic Stability: Carboxylic acids are susceptible to metabolic conjugation, such as glucuronidation, which can lead to rapid clearance. The isoxazole ring is generally more metabolically stable.
-
Enhanced CNS Penetration: As indicated by the predicted cLogP values, the isoxazole derivative is more lipophilic than glutamic acid. This could facilitate crossing the blood-brain barrier.[8]
-
Potential for Selectivity: The 4-bromophenyl group provides a vector for further chemical modification to enhance selectivity for specific glutamate receptor subtypes.
-
Modulation of Activity: By not perfectly mimicking all the features of glutamic acid, there is a higher probability of achieving antagonist or allosteric modulator activity, which can be therapeutically more desirable than direct agonism to avoid excitotoxicity.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesis that 5-(4-bromophenyl)isoxazol-3-ol acts as a bioisostere for glutamic acid at its receptors, a systematic experimental plan is required.
Caption: Experimental workflow for validation.
Synthesis of 5-(4-Bromophenyl)isoxazol-3-ol
A plausible synthetic route can be adapted from established methods for the synthesis of isoxazole derivatives.[12]
Protocol:
-
Oxime Formation: React 4-bromobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol with a base such as sodium hydroxide to form 4-bromobenzaldehyde oxime.
-
Nitrile Oxide Formation: Treat the oxime with an oxidizing agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) to generate the corresponding nitrile oxide in situ.
-
Cycloaddition: React the in situ generated nitrile oxide with a suitable three-carbon synthon, such as propargyl alcohol, to form the isoxazole ring.
-
Hydrolysis/Modification: Depending on the starting materials, a final hydrolysis or other functional group interconversion step may be necessary to yield the 3-hydroxyisoxazole.
-
Purification: The final product should be purified using column chromatography and its identity and purity confirmed by NMR and mass spectrometry.
In Vitro Binding Assays
Radioligand binding assays are essential to determine the affinity of the test compound for various glutamate receptor subtypes.
Protocol: [3H]-Glutamate Competition Binding Assay [13]
-
Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat brain tissue or cells expressing the glutamate receptor subtype of interest.
-
Assay Buffer: Use a Tris-HCl buffer (pH 7.4) containing appropriate ions (e.g., Ca2+).
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of [3H]-glutamate and varying concentrations of the test compound (5-(4-bromophenyl)isoxazol-3-ol).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Protocol: Calcium Flux Assay for Metabotropic Glutamate Receptors (e.g., mGluR5) [14]
-
Cell Culture: Culture cells stably expressing the mGluR of interest (e.g., HEK293 cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 5-(4-bromophenyl)isoxazol-3-ol to the wells.
-
Agonist Stimulation: After a short incubation, stimulate the cells with a known mGluR agonist (e.g., glutamate or a specific agonist like CHPG for mGluR5) at a concentration that elicits a submaximal response (EC20) to detect positive allosteric modulation, followed by a high concentration (EC80) to detect negative allosteric modulation.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 or IC50 of the test compound based on its ability to potentiate or inhibit the agonist-induced calcium response.
Protocol: Electrophysiology for Ionotropic Glutamate Receptors (e.g., AMPA Receptors) [4]
-
Cell Preparation: Use whole-cell patch-clamp electrophysiology on cells (e.g., Xenopus oocytes or HEK293 cells) expressing the iGluR subtype of interest.
-
Recording: Record the baseline current in response to a brief application of a known agonist (e.g., glutamate or AMPA).
-
Compound Application: Perfuse the cells with varying concentrations of 5-(4-bromophenyl)isoxazol-3-ol.
-
Co-application: Co-apply the test compound with the agonist and record the resulting current.
-
Data Analysis: Analyze the change in the amplitude and kinetics of the agonist-evoked current to determine if the test compound has agonistic, antagonistic, or modulatory effects.
Data Interpretation and Future Directions
The results from these experiments will provide a comprehensive profile of the interaction of 5-(4-bromophenyl)isoxazol-3-ol with glutamate receptors.
-
High affinity (low Ki) in binding assays would confirm that the compound interacts with the glutamate binding site.
-
Activity in functional assays would define its pharmacological profile (agonist, antagonist, or allosteric modulator).
-
Selectivity for specific receptor subtypes would guide its potential therapeutic applications.
Positive results would warrant further investigation, including in vivo studies to assess its pharmacokinetic properties, efficacy in animal models of neurological disorders, and potential off-target effects. The 4-bromophenyl moiety can be systematically modified to explore structure-activity relationships and optimize potency and selectivity.
Conclusion
The exploration of 5-(4-bromophenyl)isoxazol-3-ol as a bioisostere for glutamic acid represents a rational and promising approach in the quest for novel modulators of the glutamatergic system. Its favorable physicochemical properties and the established precedent of the 3-hydroxyisoxazole moiety as a carboxylic acid mimetic provide a strong foundation for this investigation. The detailed experimental plan outlined in this guide offers a clear path for researchers to validate this concept and potentially unlock a new class of therapeutics for a range of challenging CNS disorders.
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5-(4-bromophenyl)isoxazole-3-carboxylic acid (C10H6BrNO3) - PubChemLite. (n.d.). Retrieved February 8, 2024, from [Link]
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Boruah, L., et al. (2022). The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors. Molecules, 28(19), 6800. [Link]
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Szymański, P., et al. (2018). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 23(10), 2445. [Link]
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Wang, Y., et al. (2021). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. SLAS Discovery, 26(7), 896-905. [Link]
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Whitton, P. S., et al. (2001). Presynaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor-mediated stimulation of glutamate and GABA release in the rat striatum in vivo: a dual-label microdialysis study. Neuroscience, 103(3), 699–706. [Link]
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Al-Ibad, M. M., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. International Journal of Molecular Sciences, 24(16), 12850. [Link]
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Zhou, W. J., et al. (2010). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][15][16]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 53(19), 7065–7078. [Link]
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pharmacological profile of 5-(4-Bromophenyl)isoxazol-3-ol
This technical guide details the pharmacological profile of 5-(4-Bromophenyl)isoxazol-3-ol , a specialized chemical probe used primarily in neuropharmacology to interrogate the orthosteric sites of the GABA-A receptor and the active site of D-Amino Acid Oxidase (DAAO) .
Class: 5-Aryl-3-Isoxazolol Bioisostere
Executive Technical Summary
5-(4-Bromophenyl)isoxazol-3-ol (often abbreviated in experimental contexts as 5-4-Br-Ph-3-Isox ) is a synthetic heterocyclic compound serving as a rigid bioisostere of
Core Pharmacological Utilities:
-
GABA-A Receptor Ligand: Acts as a competitive low-efficacy partial agonist or antagonist at the orthosteric GABA binding site (Loop C), depending on the specific
-subunit composition. -
DAAO Inhibitor: Functions as a competitive inhibitor of D-Amino Acid Oxidase (DAAO), preventing the degradation of D-Serine, a co-agonist of the NMDA receptor.
Chemical Properties & Structural Logic[1]
The pharmacological activity of this compound is dictated by its tautomeric equilibrium and substituent effects.
| Property | Specification |
| IUPAC Name | 5-(4-Bromophenyl)isoxazol-3-ol |
| Tautomerism | Exists in equilibrium between 3-hydroxyisoxazole (enol) and isoxazol-3(2H)-one (keto). The 3-hydroxy form is the pharmacophore mimicking the carboxylate anion. |
| pKa (Acidic) | ~5.5 – 6.0 (The 3-OH group is acidic, existing as an anion at physiological pH). |
| Lipophilicity (LogP) | ~2.8 (Estimated). The 4-bromophenyl group significantly increases lipophilicity compared to Muscimol (LogP < 0), facilitating membrane interaction and binding to hydrophobic receptor cavities. |
| Molecular Weight | 240.05 g/mol |
Structure-Activity Relationship (SAR)
-
3-OH-Isoxazole Core: Acts as a bioisostere of the carboxylic acid group of GABA or Glutamate. It provides the necessary negative charge for electrostatic interaction with the arginine residues (e.g., Arg66 in GABA-A
subunits). -
5-Position Substitution: Unlike Muscimol (5-aminomethyl), which is a full agonist, the 5-aryl substitution introduces steric bulk. This bulk prevents the complete closure of the agonist-binding loop (Loop C), resulting in partial agonism or antagonism .
-
4-Bromo Substituent: The bromine atom at the para position of the phenyl ring enhances affinity through halogen bonding and hydrophobic interactions within the receptor's aromatic cavity.
Pharmacodynamics: GABA-A Receptor Modulation
Mechanism of Action
5-(4-Bromophenyl)isoxazol-3-ol binds competitively to the orthosteric GABA binding site located at the interface of the
-
Binding Mode: The anionic isoxazole oxygen interacts with the conserved arginine "arginine cradle" in the binding pocket. The 4-bromophenyl tail extends into the solvent-accessible extracellular domain or a hydrophobic sub-pocket, depending on the receptor conformation.
-
Functional Outcome:
-
Partial Agonist: At high concentrations, it elicits a sub-maximal chloride current (
of GABA). -
Antagonist: In the presence of full agonists (e.g., GABA, Muscimol), it acts as a competitive antagonist, shifting the GABA dose-response curve to the right.
-
Signaling Pathway Diagram
The following diagram illustrates the competitive binding mechanism at the GABA-A receptor.
Caption: Competitive binding dynamics of 5-(4-Bromophenyl)isoxazol-3-ol at the GABA-A receptor interface, resulting in reduced chloride conductance compared to endogenous GABA.
Pharmacodynamics: D-Amino Acid Oxidase (DAAO) Inhibition[3]
Beyond GABA-A receptors, this compound class is highly relevant for Schizophrenia research due to DAAO inhibition.
-
Target: D-Amino Acid Oxidase (DAAO), a flavoenzyme responsible for degrading D-Serine.
-
Mechanism: The planar 3-hydroxyisoxazole ring mimics the
-amino acid moiety of the substrate (D-Serine/D-Alanine). The 4-bromophenyl group occupies the hydrophobic substrate channel, blocking FAD reduction. -
Therapeutic Hypothesis: Inhibition of DAAO increases synaptic D-Serine levels, enhancing NMDA receptor function (via the Glycine site) to treat negative symptoms and cognitive dysfunction in Schizophrenia.
Experimental Protocols
Protocol A: Competitive Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
-
Preparation: Prepare synaptic membranes from rat cerebral cortex or HEK293 cells expressing recombinant
receptors. -
Ligand: Use [^3H]-Muscimol (2-5 nM) as the radioligand for the agonist site.
-
Incubation:
-
Mix membrane suspension (200 µg protein) with [^3H]-Muscimol.
-
Add increasing concentrations of 5-(4-Bromophenyl)isoxazol-3-ol (
M to M). -
Incubate at 4°C for 60 minutes (to prevent ligand degradation and uptake).
-
-
Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: DAAO Enzymatic Inhibition Assay
Objective: Measure inhibitory potency (
-
Reagents: Recombinant human DAAO, D-Serine (substrate), Amplex Red (H2O2 probe), Horseradish Peroxidase (HRP).
-
Reaction Mix:
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
-
Substrate: 50 mM D-Serine.
-
Compound: Serial dilutions of 5-(4-Bromophenyl)isoxazol-3-ol in DMSO.
-
-
Workflow:
-
Incubate DAAO enzyme with the compound for 15 minutes at 25°C.
-
Add D-Serine to initiate the reaction.
-
DAAO oxidizes D-Serine, producing
-keto acid, ammonia, and H2O2 . -
HRP uses H2O2 to convert Amplex Red to Resorufin (fluorescent).
-
-
Detection: Measure fluorescence (Ex/Em: 530/590 nm) after 30 minutes.
-
Data: Plot % Inhibition vs. Log[Concentration].
Summary of Pharmacological Parameters
| Parameter | Value / Characteristic | Context |
| Primary Target | GABA-A Receptor ( | Orthosteric Ligand |
| Secondary Target | D-Amino Acid Oxidase (DAAO) | Competitive Inhibitor |
| Binding Affinity ( | 0.1 - 10 µM (Estimated) | Dependent on |
| Efficacy ( | Partial Agonist (<30%) | Relative to Muscimol (100%). |
| Selectivity | Moderate | Discriminated from Glycine receptors; potential cross-reactivity with AMPA receptors at high concentrations. |
References
-
Frølund, B., et al. (2002). "4-Substituted Analogues of GABA-A Agonists: Synthesis and Pharmacology." Journal of Medicinal Chemistry.
-
Ebert, B., et al. (1994). "Molecular pharmacology of the GABA-A receptor agonist, THIP." Drugs of the Future.
-
Smith, S.M., et al. (2007). "DAAO Inhibitors as Therapeutic Agents for Schizophrenia." Current Pharmaceutical Design.
-
Krogsgaard-Larsen, P., et al. (2002). "GABA-A Receptor Agonists, Partial Agonists, and Antagonists. Design and Therapeutic Prospects." Journal of Medicinal Chemistry.
-
Ozoe, Y., et al. (2019). "4-Aryl-5-carbamoyl-3-isoxazolols as Competitive Antagonists of Insect GABA Receptors." Bioorganic & Medicinal Chemistry.
Methodological & Application
Application Note: Preparation and Handling of 5-(4-Bromophenyl)isoxazol-3-ol Stock Solutions
This Application Note is designed for researchers utilizing 5-(4-Bromophenyl)isoxazol-3-ol , a lipophilic heterocyclic compound often employed as a bioisostere for carboxylic acids in pharmacological studies (e.g., GABA or Glutamate receptor modulation).
Introduction & Chemical Context
5-(4-Bromophenyl)isoxazol-3-ol is a substituted isoxazole derivative characterized by an acidic hydroxyl group at the 3-position and a lipophilic 4-bromophenyl moiety at the 5-position.
-
Pharmacological Significance: The 3-hydroxyisoxazole core is a classic bioisostere for the carboxylic acid group (
-carboxylate) found in neurotransmitters like Glutamate and GABA.[1] The addition of the 4-bromophenyl group significantly increases lipophilicity compared to endogenous ligands, often altering receptor subtype selectivity or blood-brain barrier permeability. -
Chemical Behavior: Unlike simple alcohols, the 3-hydroxyisoxazole moiety is acidic (
) due to resonance stabilization of the anion. This property dictates its solubility profile: it is poorly soluble in acidic water but highly soluble in polar organic solvents (DMSO) and basic aqueous buffers.
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 240.05 g/mol |
| Solubility (Water) | Low (< 1 mM at pH 4); Moderate at pH > 7.5 |
| Solubility (DMSO) | High (> 50 mM) |
| Acidity ( | ~5.5 (Predicted based on 5-phenylisoxazol-3-ol) |
| Appearance | White to off-white solid |
| Stability | Stable in solid state; DMSO solutions stable at -20°C |
Protocol: Stock Solution Preparation
Reagents & Equipment
-
Compound: 5-(4-Bromophenyl)isoxazol-3-ol (Solid, >98% purity).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent).
-
Vials: Amber glass vials with PTFE-lined caps (to prevent leaching and photodegradation).
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (optional).
Step-by-Step Procedure
Step 1: Molar Calculation
Calculate the mass required for the target concentration. A 50 mM stock is recommended to balance solubility with ease of pipetting.
Example: To prepare 1 mL of a 50 mM stock:
Step 2: Solubilization (The "Wetting" Method)
-
Weigh ~12 mg of the compound into a sterile amber glass vial. Record the exact mass.
-
Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.
-
Formula:
-
-
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Visual Check: The solution should be clear and colorless.[1] If particles persist, sonicate in a water bath at room temperature for 1-2 minutes. Avoid heating above 30°C to prevent degradation.
Step 3: Aliquoting & Storage
-
Aliquot the stock solution into small volumes (e.g., 50–100
L) to avoid freeze-thaw cycles. -
Storage Conditions:
Usage & Dilution Strategy
The transition from organic stock to aqueous assay buffer is the critical failure point. Isoxazol-3-ols can precipitate if the pH of the buffer is too low (protonating the acidic oxygen).
Dilution Protocol
-
Thaw: Thaw the DMSO stock at room temperature. Vortex briefly.
-
Intermediate Dilution (Optional): If the final concentration is low (nM range), perform a serial dilution in DMSO first.
-
Final Dilution: Pipette the DMSO stock into the center of the vortexing assay buffer.
-
Max DMSO Tolerance: Ensure final DMSO concentration is < 0.1% - 1% depending on cell sensitivity.
-
pH Check: Ensure the assay buffer pH is
7.2 .[1] At this pH, the compound exists largely as the isoxazol-3-olate anion, which is more soluble.
-
Troubleshooting Precipitation
-
Symptom: Cloudiness upon adding stock to buffer.[1]
-
Cause: Localized high concentration or low pH (protonation).[1]
-
Solution:
-
Increase buffer pH to 7.4 – 7.8.
-
Use a "buffer-into-solvent" addition method for higher concentrations (add buffer slowly to the DMSO aliquot while vortexing).[1]
-
Mechanistic Visualization
Figure 1: Solubility & Tautomerism Logic
The following diagram illustrates the chemical equilibria affecting solubility and the preparation workflow.
Caption: Figure 1. Solubility is pH-dependent. The compound dissolves well in DMSO but requires a neutral-to-basic pH in aqueous buffers to maintain solubility via ionization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70318, 5-Phenylisoxazol-3-ol. Retrieved from [Link](Parent compound reference for physicochemical properties).
- Krogsgaard-Larsen, P., et al. (2002).GABA(A) receptor agonists and antagonists: structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry. (General reference for isoxazol-3-ol bioisosteres).
Sources
Application Notes & Protocols for the In Vitro Characterization of 5-(4-Bromophenyl)isoxazol-3-ol
Preamble: A Strategic Approach to Unveiling Bioactivity
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] The subject of this guide, 5-(4-Bromophenyl)isoxazol-3-ol, is a novel entity for which the biological profile is yet to be fully elucidated. This document provides a comprehensive, tiered strategy for the in vitro characterization of this compound, designed for researchers in drug discovery and development. Our approach is not a rigid set of instructions but a logical, cascading workflow. We begin with broad, high-level screening to identify a general biological effect and progressively drill down into more specific, mechanistic assays to pinpoint the molecular target and cellular consequences of the compound's activity. This methodology ensures a resource-efficient and scientifically rigorous evaluation.
Chapter 1: Foundational Assessment – Cytotoxicity and Viability
Before delving into specific mechanisms of action, it is paramount to establish the compound's effect on cell viability. This foundational knowledge prevents misinterpretation of data in subsequent assays (e.g., distinguishing true enzyme inhibition from a general cytotoxic effect) and establishes a safe concentration range for further experimentation. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[3][4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 1: MTT Assay for Determination of IC₅₀
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to logarithmic growth phase.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-(4-Bromophenyl)isoxazol-3-ol in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the seeded cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[5]
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 |
Chapter 2: Elucidating the Mechanism – Target-Specific Bioassays
Based on the broad chemical class of isoxazoles, a logical next step is to investigate potential anti-inflammatory and anti-cancer targets.[2] This chapter outlines protocols for assessing the compound's inhibitory activity against key enzymes in these pathways.
Workflow for Target Identification
Caption: Tiered assay workflow for characterizing 5-(4-Bromophenyl)isoxazol-3-ol.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Given that many isoxazole-containing compounds are known COX inhibitors, assessing the activity of 5-(4-Bromophenyl)isoxazol-3-ol against COX-1 and COX-2 is a high-priority step.[6][7] This can be achieved using a commercially available colorimetric or fluorescent assay kit.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The reaction between prostaglandin G₂ (produced by the oxygenase activity) and a chromogenic substrate is monitored. Inhibition of COX activity leads to a decrease in the colorimetric signal.
-
Procedure (based on a generic colorimetric kit):
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the provided reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the respective wells. Include a no-enzyme control, a 100% activity control (enzyme with vehicle), and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.[8]
-
Protocol 3: In Vitro Lipoxygenase (LOX) Inhibitor Screening Assay
Lipoxygenases are another class of enzymes involved in inflammation.[9][10] An initial screen against a common lipoxygenase, such as soybean 15-LOX, can provide valuable information.
-
Principle: The assay detects the hydroperoxides produced during the lipoxygenation of a fatty acid substrate (e.g., arachidonic or linoleic acid). A chromogen is used to produce a colored product upon reaction with the hydroperoxides.
-
Procedure (based on a generic colorimetric kit):
-
In a 96-well plate, add the assay buffer, the lipoxygenase enzyme, and the test compound at various concentrations.[9]
-
Include a no-enzyme control, a 100% activity control (enzyme with vehicle), and a positive control inhibitor (e.g., nordihydroguaiaretic acid).[10]
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid).[9]
-
Incubate at room temperature with shaking for 5-10 minutes.
-
Add the chromogen solution to stop the reaction and develop the color.[9]
-
Measure the absorbance at 490-500 nm.[9]
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Protocol 4: In Vitro Kinase Inhibition Assay
Protein kinases are crucial regulators of cell signaling and are prominent targets in cancer therapy.[11][12] A broad-panel kinase screen is an effective way to identify potential anti-cancer activity. This is often performed as a service by specialized companies, but single-target assays can be run in-house.
-
Principle: A common format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13][14] The amount of ADP is proportional to kinase activity.
-
Procedure (ADP-Glo™ format):
-
In a 384-well plate, add the kinase reaction buffer, the specific kinase, its substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[14]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[14]
-
Measure the luminescence using a plate reader.
-
A lower luminescent signal indicates a higher initial kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.
-
Data Presentation: Enzyme Inhibition Profile
| Target Enzyme | IC₅₀ (µM) | Selectivity Index |
| COX-1 | ||
| COX-2 | IC₅₀(COX-1)/IC₅₀(COX-2) | |
| 15-Lipoxygenase | ||
| Kinase Target 1 | ||
| Kinase Target 2 |
Chapter 3: Probing Cellular Mechanisms
If the compound shows promising activity in the target-specific assays, the next logical step is to confirm its mechanism of action in a cellular context.
Protocol 5: NF-κB Reporter Gene Assay
NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key transcription factor in the inflammatory response, downstream of COX and LOX pathways. A reporter assay can quantify the compound's effect on NF-κB activation.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.[15][16] Activation of the NF-κB pathway leads to the expression of the reporter, which can be easily quantified.
-
Procedure:
-
Use a stable cell line containing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of 5-(4-Bromophenyl)isoxazol-3-ol for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the inflammatory cascade.
-
Incubate for 6-24 hours.[17]
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence. A reduction in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.
-
Protocol 6: In Vitro Cytokine Release Assay
To further confirm the anti-inflammatory potential in a more physiologically relevant system, a cytokine release assay using human peripheral blood mononuclear cells (PBMCs) can be performed.[18][19]
-
Principle: This assay measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells upon stimulation.[18] An effective anti-inflammatory compound will reduce the levels of these cytokines.
-
Procedure:
-
Isolate human PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of key cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Visualization of the NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory drugs.
Conclusion
This structured, multi-tiered approach provides a robust framework for the comprehensive in vitro characterization of 5-(4-Bromophenyl)isoxazol-3-ol. By systematically progressing from broad phenotypic screening to specific enzyme and cell-based mechanistic assays, researchers can efficiently identify and validate its biological activity and mechanism of action. This methodical process is crucial for making informed decisions in the early stages of the drug discovery pipeline.
References
-
Al-Ghorbani, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. Available at: [Link]
-
ResearchGate (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. Available at: [Link]
-
Wang, J. M., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), 50584. Available at: [Link]
-
Labcorp (2021). In vitro cytokine release assays: is there calm after the storm?. Available at: [Link]
-
Creative Bioarray (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Regan-Komito, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3486. Available at: [Link]
-
Kumar, M., Kumar, A., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. Available at: [Link]
-
BellBrook Labs (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
-
Bio-Techne (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Available at: [Link]
-
Brady, M. C., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(1), 100312. Available at: [Link]
-
INDIGO Biosciences (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]
-
ResearchGate (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Available at: [Link]
-
Tanaka, Y., et al. (2018). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Journal of pharmacological and toxicological methods, 91, 74–82. Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8727. Available at: [Link]
-
Le, N. T., & Rajashekar, R. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60641. Available at: [Link]
-
BPS Bioscience (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Available at: [Link]
-
Liu, B., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5489. Available at: [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Al-Samkari, H., et al. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. Cytokine, 159, 156024. Available at: [Link]
-
BMG LABTECH (2020). Kinase assays. Available at: [Link]
-
Charles River Laboratories (n.d.). Cytokine Response Assays. Available at: [Link]
-
System Biosciences (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Available at: [Link]
-
An, L., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. In HTS Assay Development and Screening. CRC Press/Taylor & Francis. Available at: [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
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- 14. promega.com [promega.com]
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- 16. NanoLuc® Reporter Vector with NF-kappaB Response Element [worldwide.promega.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. labcorp.com [labcorp.com]
- 19. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Application Note & Protocol: Generation of a Dose-Response Curve for 5-(4-Bromophenyl)isoxazol-3-ol
Introduction: Characterizing the Bioactivity of Novel Isoxazole Compounds
The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The diverse therapeutic potential of isoxazole derivatives stems from their ability to interact with various biological targets.[1][2] 5-(4-Bromophenyl)isoxazol-3-ol is a novel compound belonging to this versatile class of molecules. As with any new potential therapeutic agent, a critical initial step in its characterization is to determine its potency and efficacy in a relevant biological system.
This application note provides a comprehensive, step-by-step guide for generating a dose-response curve for 5-(4-Bromophenyl)isoxazol-3-ol to determine its half-maximal inhibitory concentration (IC50) in a cell-based assay. The IC50 value is a key pharmacological parameter that quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. This guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
The protocol herein is optimized for assessing the cytotoxic or anti-proliferative effects of 5-(4-Bromophenyl)isoxazol-3-ol on a selected cancer cell line. The principles and methodologies described, however, are broadly applicable and can be adapted for other cell types and biological endpoints.
I. Foundational Principles: The Dose-Response Relationship
A dose-response curve is a fundamental tool in pharmacology that graphically represents the relationship between the concentration of a drug or compound and the magnitude of the resulting biological effect.[3] These curves are typically sigmoidal when plotted on a semi-log scale, with the drug concentration on the x-axis (logarithmic scale) and the response on the y-axis (linear scale).[3] This transformation allows for the visualization of a wide range of concentrations and facilitates the determination of key parameters like the IC50 or EC50 (half-maximal effective concentration).
Caption: Workflow from experimental setup to data analysis for generating a dose-response curve.
II. Materials and Reagents
Cell Culture
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, SNB-75 for CNS cancer)[4][5]
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates (96-well, clear, flat-bottom for colorimetric assays; white, opaque for luminescent assays)
Compound Preparation
-
5-(4-Bromophenyl)isoxazol-3-ol
-
Dimethyl sulfoxide (DMSO), cell culture grade
Cell Viability Assay (Choose one)
Option A: MTT Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Option B: CellTiter-Glo® Luminescent Cell Viability Assay
-
CellTiter-Glo® Reagent[7]
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge
-
Multichannel pipette
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
-
Hemocytometer or automated cell counter
III. Experimental Protocols
Protocol 1: Cell Culture and Seeding
The success of a cell-based assay is highly dependent on the health and consistent handling of the cell cultures.[8]
-
Cell Maintenance: Culture the selected cell line in a CO2 incubator at 37°C and 5% CO2. Passage the cells regularly to maintain them in the logarithmic growth phase.[9]
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the assay period. A typical starting point is 5,000-10,000 cells per well in a final volume of 100 µL.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Protocol 2: Preparation of 5-(4-Bromophenyl)isoxazol-3-ol Serial Dilutions
Accurate preparation of compound dilutions is critical for a reliable dose-response curve.[10]
-
Stock Solution: Prepare a high-concentration stock solution of 5-(4-Bromophenyl)isoxazol-3-ol (e.g., 10 mM) in DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution in complete growth medium to generate a range of concentrations. A common approach is a 1:3 or 1:10 dilution series. It is advisable to prepare intermediate dilutions in DMSO before the final dilution in medium to avoid precipitation. The final DMSO concentration in all wells, including controls, should be kept constant and low (typically ≤ 0.5%) to minimize solvent-induced toxicity.
Caption: A simplified workflow for preparing serial dilutions of the test compound.
Protocol 3: Cell Treatment and Incubation
-
Aspirate Medium: Carefully remove the medium from the wells of the 96-well plate containing the seeded cells.
-
Add Compound: Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubation: Return the plate to the CO2 incubator and incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours). The optimal incubation time can vary depending on the cell line's doubling time and the compound's mechanism of action.[11]
Protocol 4A: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Add MTT Reagent: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
Protocol 4B: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[7]
-
Equilibrate Plate: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[14]
-
Mix and Incubate: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure Luminescence: Read the luminescence using a microplate reader.
IV. Data Analysis and Interpretation
-
Data Normalization: Normalize the raw data to the controls. The response is typically expressed as a percentage of the vehicle control.[15]
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Plotting the Data: Plot the normalized response (% Viability) against the logarithm of the compound concentration.[3]
-
Curve Fitting: Use a non-linear regression model, such as the four-parameter logistic equation, to fit a sigmoidal dose-response curve to the data.[16] This can be performed using software such as GraphPad Prism or R.
-
IC50 Determination: The IC50 is the concentration of the compound that produces a 50% reduction in cell viability. This value is calculated from the fitted curve.[17]
Sample Data Table
| Concentration (µM) | Log(Concentration) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability |
| 0 (Vehicle) | N/A | 100.0 | 100.0 | 100.0 | 100.0 |
| 0.1 | -1.0 | 98.5 | 99.1 | 97.9 | 98.5 |
| 0.3 | -0.52 | 92.3 | 94.5 | 93.1 | 93.3 |
| 1 | 0.0 | 75.6 | 78.2 | 76.8 | 76.9 |
| 3 | 0.48 | 52.1 | 50.5 | 53.0 | 51.9 |
| 10 | 1.0 | 25.4 | 24.8 | 26.1 | 25.4 |
| 30 | 1.48 | 10.2 | 9.8 | 11.0 | 10.3 |
| 100 | 2.0 | 5.1 | 4.9 | 5.3 | 5.1 |
V. Conclusion and Further Steps
The generation of a robust and reproducible dose-response curve is a cornerstone of early-stage drug discovery. The protocols outlined in this application note provide a validated framework for determining the IC50 of 5-(4-Bromophenyl)isoxazol-3-ol in a cell-based assay. The resulting IC50 value serves as a critical benchmark for the compound's potency and can be used to guide further structure-activity relationship (SAR) studies, mechanism of action investigations, and lead optimization efforts.
VI. References
-
Nakao, K., et al. (2015). 4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors. Journal of Agricultural and Food Chemistry, 63(20), 4977-4985. Retrieved from [Link]
-
Li, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3197-3210. Retrieved from [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(1), 214-225. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Molecules, 27(15), 4786. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6953. Retrieved from [Link]
-
Singh, R., & Singh, P. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Drug Design & Discovery, 21(2), 244-259. Retrieved from [Link]
-
Liras, J. L. (2024). Dose-Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. Retrieved from [Link]
-
Technology Networks. (n.d.). Creating dose-response curves for cell-based and biochemical assays with the HP D300 Digital Dispenser. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
SYNENTEC GmbH. (n.d.). Analyzing Dose-Dependent Effects of Cisplatin Using NYONE® and YT®-Software. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]
-
Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
Bionique Testing Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Lee, J., et al. (2018). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. Scientific Reports, 8(1), 16904. Retrieved from [Link]
-
Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
bitesizebio. (2013). EC50 and IC50 Determination in Excel. Retrieved from [Link]
-
G-Biosciences. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]
-
Zenodo. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
SENS Research Foundation. (2020). Western Blot Protocol. Retrieved from [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
Antibodies.com. (n.d.). Cell-Based Assays Guide. Retrieved from [Link]
-
Addgene. (2022). Western Blot. Retrieved from [Link]
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MTT assay protocol | Abcam [abcam.com]
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- 16. researchgate.net [researchgate.net]
- 17. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
Application Note: Electrophysiological Characterization of GABA_A Receptors using 5-(4-Bromophenyl)isoxazol-3-ol
Introduction & Pharmacological Profile[1][2][3][4][5][6][7][8][9]
5-(4-Bromophenyl)isoxazol-3-ol (referred to herein as 5-Br-Isox ) is a synthetic isoxazole derivative structurally related to the classic GABA_A receptor agonist Muscimol (5-aminomethyl-3-isoxazolol) and the partial agonist 4-PIOL .
Unlike Muscimol, which acts as a full agonist, the introduction of the bulky, lipophilic 4-bromophenyl group at the 5-position of the isoxazole ring sterically hinders the receptor's conformational transition to the open state. Consequently, 5-Br-Isox functions primarily as a competitive antagonist or low-efficacy partial agonist at the GABA_A receptor orthosteric site (binding site).
This compound is a critical tool for:
-
Differentiating Binding vs. Gating: Isolating ligand binding events from channel opening.
-
Schild Analysis: Quantifying the affinity of orthosteric sites without channel desensitization.
-
Structural Mapping: Probing the size constraints of the GABA binding pocket (Loop C).
Chemical & Physical Properties[1][2][6][9][10]
| Property | Specification |
| Chemical Name | 5-(4-Bromophenyl)isoxazol-3-ol |
| Molecular Weight | ~240.05 g/mol |
| Target | GABA_A Receptor (Orthosteric Site) |
| Mechanism | Competitive Antagonist / Weak Partial Agonist |
| Solubility | DMSO (up to 100 mM); Poor in water |
| Storage | -20°C (Solid); -80°C (Stock in DMSO) |
Mechanism of Action
The GABA_A receptor binding pocket is located at the interface of the
-
GABA/Muscimol: Compact size allows full loop closure
High Efficacy (Open). -
5-Br-Isox: The rigid phenyl ring and bulky bromo-substituent occupy the binding pocket but prevent complete loop closure
Locked Closed State (Antagonism).
Pathway Diagram: Competitive Inhibition
Figure 1: Mechanism of Action. 5-Br-Isox competes with GABA for the orthosteric site but fails to trigger the conformational change required for channel gating.
Experimental Protocol: Whole-Cell Patch Clamp
This protocol is designed for HEK293 cells expressing recombinant GABA_A receptors or acute brain slices (e.g., hippocampus).
A. Solution Preparation[4]
Stock Solution (100 mM):
-
Weigh 2.4 mg of 5-Br-Isox.[1]
-
Dissolve in 100 µL of anhydrous DMSO. Vortex until clear.
-
Aliquot (5 µL) and store at -80°C. Avoid freeze-thaw cycles.
Working Solutions:
-
Dilute stock in ACSF (Artificial Cerebrospinal Fluid) or Extracellular Buffer immediately before use.
-
Final DMSO concentration: Must be < 0.1% to avoid solvent effects.
-
Test Range: 0.1 µM – 100 µM.
B. Electrophysiology Workflow
Objective: Construct a dose-inhibition curve to determine the
Step-by-Step Methodology
-
Establish Baseline (GABA Control):
-
Voltage clamp the cell at -60 mV or -70 mV.
-
Apply GABA (
) (typically 10-30 µM) for 2 seconds. -
Record the peak amplitude (
). -
Wash with buffer for 30-60 seconds until current returns to baseline.
-
-
Pre-incubation (Antagonist Application):
-
Perfuse 5-Br-Isox (e.g., 1 µM) alone for 10-20 seconds.
-
Observation: Check for any inward current. If current is observed, the compound exhibits partial agonist activity.
-
-
Co-application (Test):
-
Immediately switch to GABA (
) + 5-Br-Isox (1 µM) . -
Record the peak amplitude (
). -
Wash with buffer for 60 seconds.
-
-
Dose Escalation:
-
Repeat Steps 2-3 with increasing concentrations of 5-Br-Isox (e.g., 0.1, 1, 10, 30, 100 µM).
-
Self-Validating Step: At the end of the experiment, re-apply GABA (
) alone. The response must recover to >90% of to rule out receptor desensitization or run-down.
-
C. Workflow Diagram
Figure 2: Whole-Cell Voltage Clamp Workflow for Competitive Antagonist Characterization.
Data Analysis & Interpretation
Calculating Percent Inhibition
Normalize the current amplitude in the presence of the antagonist (
Schild Analysis (Confirming Competitiveness)
To prove 5-Br-Isox is a competitive antagonist, perform a Dose-Ratio (DR) shift assay :
-
Generate a full GABA dose-response curve.
-
Repeat the GABA curve in the presence of fixed 5-Br-Isox concentrations (e.g., 5 µM, 10 µM).
-
Result: The GABA
should shift to the right (increase) without a reduction in the maximum current ( ).
| Parameter | Competitive Antagonist | Non-Competitive Antagonist |
| GABA | Increases (Right Shift) | Unchanged |
| GABA | Unchanged | Decreases |
| Schild Slope | ~ 1.0 | < 1.0 (or non-linear) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Bath | High hydrophobicity of Bromo-phenyl group. | Do not exceed 100 µM in ACSF. Use 0.05% Pluronic F-127 if necessary. |
| Slow Washout | Lipophilic accumulation in membranes. | Increase wash time to 2-3 minutes. Use a flow rate of >2 mL/min. |
| Current Run-down | Intracellular ATP depletion. | Add 2-4 mM Mg-ATP and 0.3 mM GTP to the pipette solution. |
| Small Direct Current | Partial agonism. | This is expected for some isoxazolols.[2] Subtract this baseline current from the co-application peak. |
References
-
Frølund, B., et al. (2007). "4-Aryl-5-(4-piperidyl)-3-isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Structure-Activity Relationships."[3] Journal of Medicinal Chemistry.
-
Ebert, B., et al. (1994). "Molecular pharmacology of the GABA_A receptor agonist, 4-PIOL." European Journal of Pharmacology.
-
Ozoe, Y., et al. (2015). "4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors." Journal of Agricultural and Food Chemistry.
-
Smelt, C.L.C., et al. (2021). "Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions." PLOS ONE.
Sources
Application Note: Solvent Compatibility & Administration Protocols for 5-(4-Bromophenyl)isoxazol-3-ol
This Application Note provides a rigorous technical guide for the solubilization, handling, and administration of 5-(4-Bromophenyl)isoxazol-3-ol . This compound features a distinct "push-pull" physicochemical profile: a polar, acidic isoxazol-3-ol head group coupled with a highly lipophilic bromophenyl tail.
This guide moves beyond generic advice, offering specific protocols to mitigate the high risk of precipitation upon physiological dilution.[1]
Executive Summary & Physicochemical Profile
5-(4-Bromophenyl)isoxazol-3-ol (Analogous to GABA/Glutamate ligands) presents a specific formulation challenge. The molecule exists in a tautomeric equilibrium between the 3-ol (enol) and 3-one (keto) forms. The 3-ol form is weakly acidic (pKa ~5.5–6.5), allowing for deprotonation in basic media, while the 4-bromophenyl moiety imparts significant lipophilicity (LogP ~2.5–3.0).[1]
Critical Formulation Rule:
Never dissolve this compound directly in neutral aqueous buffer (PBS/Saline) without a co-solvent or pH adjustment.[1] The lipophilic tail will drive immediate aggregation and precipitation.[1]
Physicochemical Data Table
| Property | Value (Estimated/Empirical) | Implication for Handling |
| Molecular Weight | ~240.05 g/mol | Suitable for high-molarity stock solutions. |
| pKa (Acidic) | ~6.0 (Isoxazol-3-ol OH) | Soluble in dilute base (pH > 8); less soluble at pH < 5.[1] |
| LogP | ~2.8 | Poor water solubility; requires organic co-solvents or cyclodextrins. |
| Tautomerism | Enol (OH) | Protic solvents (EtOH/Water) stabilize the keto form; DMSO stabilizes the enol.[1] |
Solvent Compatibility Matrix
The following matrix details the solubility limits and biological compatibility of common solvents for this specific compound.
| Solvent | Solubility Rating | Max Conc. (Stock) | Biological Limit (Final %) | Application Notes |
| DMSO | Excellent | >50 mM | < 0.1% (In Vitro)10–20% (In Vivo) | Preferred Stock Solvent. Freeze-thaw stable. |
| Ethanol (100%) | Good | ~25 mM | < 0.5% (In Vitro)10% (In Vivo) | More volatile than DMSO; use for rapid evaporation protocols.[1] |
| DMF | Excellent | >50 mM | Toxic | Avoid for in vivo use unless absolutely necessary. |
| PBS (pH 7.4) | Poor | < 0.1 mM | 100% | Do not use for stock. Only for final dilution.[1] |
| 0.1 M NaOH | Moderate | ~5–10 mM | N/A | Forms the sodium salt. Good for initial aqueous dissolution before buffering. |
| Corn Oil | Poor/Moderate | ~1–5 mM | 100% | Requires heating/sonication. Slow release profile. |
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Purpose: Create a master stock for long-term storage (-20°C).
-
Weighing: Weigh 12.0 mg of 5-(4-Bromophenyl)isoxazol-3-ol into a sterile, amber glass vial.
-
Note: Avoid plastics for long-term storage of high-concentration lipophiles to prevent leaching.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be optically clear.
-
-
Aliquot: Dispense into 50 µL aliquots to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: In Vitro Dilution (Cell Culture/Electrophysiology)
Purpose: Dilute stock to working concentration (e.g., 10 µM) without precipitation.[1]
-
Preparation: Warm the DMSO stock to room temperature (RT).
-
Intermediate Step (Critical): Do not add DMSO stock directly to the cell media in the dish.
-
Prepare a 100x secondary dilution in the assay buffer (e.g., 10 µL stock + 990 µL Buffer).
-
Observation: A transient milky cloudiness may appear. Vortex immediately. If cloudiness persists, the compound has crashed out.[1]
-
-
Final Application: Add the 100x secondary dilution to the cells (1:100 dilution) to achieve 1x concentration (0.1% DMSO final).
Protocol C: In Vivo Administration (IP/IV Formulation)
Purpose: High-dose administration (e.g., 10 mg/kg) requiring solubility >1 mg/mL.[1] Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% PBS [1]
-
Step 1 (Solvent): Dissolve the required mass of compound in DMSO (10% of total final volume).[1] Vortex until clear.
-
Step 2 (Co-solvent): Add PEG400 (Polyethylene glycol, 40% of total volume).[1] Vortex thoroughly. The solution will warm slightly; allow it to cool.
-
Step 3 (Aqueous Phase): Slowly add warm PBS (50% of total volume) dropwise while vortexing.
-
Caution: Adding cold PBS rapidly can shock the compound out of solution.
-
-
Validation: Inspect for crystals under a light source. If precipitation occurs, add Tween 80 (to a final concentration of 5%) and sonicate.[1]
Formulation Decision Logic (Visualization)[1]
The following diagram illustrates the decision process for selecting the correct vehicle based on the assay type.
Caption: Decision tree for selecting the optimal solvent system based on experimental concentration and administration route.
Troubleshooting & Self-Validation
To ensure scientific integrity, every researcher must validate the stability of their specific formulation before administration.[1]
The "Light Scattering" Test[1]
-
Prepare a "dummy" dose at the desired concentration (e.g., 1 mg/mL in Vehicle).[1]
-
Hold the vial against a dark background with a focused light beam (e.g., cell phone flashlight) shining through the side.
-
Pass: The beam passes through clearly (Tyndall effect is absent or minimal).[1]
-
Fail: The beam path is clearly visible as a solid "fog" or distinct particles are seen swirling. Do not inject.
pH Recovery Strategy
If the compound precipitates in PBS:
-
Add 1N NaOH dropwise until the solution clears (forming the isoxazolate salt).[1]
-
Back-titrate very carefully with dilute HCl to pH 7.4.
-
If turbidity returns at pH 7.4, you have exceeded the intrinsic solubility limit; you must increase the % of PEG400 or use Cyclodextrin (HP-β-CD).
References
-
BenchChem. (2023).[1] An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Retrieved from [1]
-
PubChem. (2023).[1][2] Compound Summary: 5-(4-Bromophenyl)isoxazol-3-ol Derivatives. National Library of Medicine. Retrieved from [1]
-
Balakin, K. V., et al. (2004).[1] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Retrieved from
-
Li, P., et al. (2025).[1][3] Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol. ResearchGate. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Non-Specific Binding of 5-(4-Bromophenyl)isoxazol-3-ol
Last Updated: February 8, 2026
Introduction
Welcome to the technical support guide for 5-(4-Bromophenyl)isoxazol-3-ol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this and similar small molecules in their experimental workflows. While 5-(4-Bromophenyl)isoxazol-3-ol is a compound with specific applications, the principles of minimizing non-specific binding are broadly applicable to many small, hydrophobic molecules.
The presence of a bromophenyl group suggests a degree of hydrophobicity, which is a common driver of non-specific binding to laboratory plastics, membranes, and proteins. This guide provides a structured, question-and-answer approach to help you diagnose, troubleshoot, and mitigate these issues, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for my compound?
A: Non-specific binding (NSB) refers to the interaction of your compound with surfaces or molecules other than its intended biological target. For a molecule like 5-(4-Bromophenyl)isoxazol-3-ol, this is often driven by hydrophobic interactions with plastics (like microplates and pipette tips) and ionic interactions with proteins or other macromolecules in your assay system.[1][2]
NSB is a critical issue because it can lead to:
-
High Background Signal: This reduces the signal-to-noise ratio, making it difficult to detect a true specific interaction.[3]
-
False Positives: The compound appears to be active in an assay due to its interaction with assay components rather than the target.
-
Reduced Compound Availability: If a significant portion of your compound is adsorbed to surfaces, its effective concentration in the assay is lowered, leading to inaccurate measurements of potency (e.g., IC50, EC50, Kd).[4]
-
Poor Reproducibility: NSB can be highly variable between experiments, leading to inconsistent results.[5]
Q2: I'm seeing high background in my ELISA/immunoassay. Could this be non-specific binding of my compound?
A: Yes, this is a very common scenario. High background in immunoassays is often due to either the antibodies or other reagents binding non-specifically, or the small molecule itself adhering to the plate wells. To determine if your compound is the culprit, you should run a control experiment where you add the compound to wells that do not contain the target antigen or primary antibody. If you still observe a high signal, it's likely your compound is binding non-specifically to the plate or the blocking agent.
Q3: What are the primary drivers of non-specific binding for a compound like 5-(4-Bromophenyl)isoxazol-3-ol?
A: Based on its structure, the primary drivers are likely:
-
Hydrophobic Interactions: The bromophenyl group is hydrophobic and will tend to interact with non-polar surfaces, such as the polystyrene of microplates.[1][6]
-
Ionic Interactions: The isoxazol-3-ol moiety can be deprotonated depending on the pH of the buffer, leading to a negative charge that can interact with positively charged surfaces or proteins. Conversely, at low pH, it could be protonated and interact with negative charges.[1][2]
The interplay of these forces is what makes troubleshooting NSB a multi-faceted challenge.
Troubleshooting Guides by Assay Type
Guide 1: Enzyme-Linked Immunosorbent Assays (ELISA) and Plate-Based Assays
High background or inconsistent results in plate-based assays are frequently the first sign of NSB. Here is a systematic approach to mitigate this.
Initial Diagnosis: Is My Compound "Sticky"?
Protocol 1: Basic Compound Adsorption Test
-
Prepare a solution of 5-(4-Bromophenyl)isoxazol-3-ol in your standard assay buffer.
-
Add this solution to an empty well of the microplate type you use for your assay.
-
Incubate for the same duration as your typical assay.
-
Carefully remove the supernatant and measure the compound concentration.
-
Compare this to the concentration of a control solution that was not incubated in the plate. A significant drop in concentration indicates adsorption to the plastic.
Mitigation Strategies
If you've confirmed your compound is binding non-specifically, implement the following strategies in a stepwise manner.
1. Optimize Your Blocking Buffer
The goal of a blocking buffer is to coat all unoccupied surfaces of the well to prevent molecules from adhering.[3][7] For small, hydrophobic molecules, a standard protein blocker may not be sufficient.
| Blocking Agent | Recommended Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications.[3] | Can be expensive; lot-to-lot variability.[8] Not ideal for biotin-avidin systems if contaminated with biotin.[9] |
| Non-fat Dry Milk / Casein | 2-5% (w/v) | Inexpensive, contains a diverse mix of proteins.[8] Casein's smaller molecules can be more effective blockers.[9][10] | Contains phosphoproteins, which can interfere with phospho-antibody assays.[11] May contain endogenous biotin.[9] |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian antibodies.[9] | Can be less effective at blocking surface interactions than protein-protein interactions.[8] |
| Synthetic/Commercial Blockers | Per Manufacturer | Often protein-free, reducing cross-reactivity.[12] Highly consistent. | Can be more expensive. |
2. Add Detergents to Your Buffers
Non-ionic detergents are crucial for disrupting weak, non-specific hydrophobic interactions.[13]
-
Tween-20 or Triton X-100: Add 0.05% - 0.1% (v/v) to your wash buffers and antibody/compound dilution buffers.[8] This is often the single most effective change you can make. Detergents act as temporary blockers and help wash away non-specifically bound molecules.[13] Be aware that using Tween-20 as the sole blocking agent can sometimes lead to artifacts.[14]
3. Modify Buffer Composition
-
Increase Ionic Strength: Adding NaCl (e.g., up to 200-500 mM) can disrupt non-specific electrostatic interactions by creating a shielding effect.[4][15]
-
Adjust pH: The charge of your compound and interacting surfaces is pH-dependent.[2] Experiment with a pH range around your standard buffer's pH (e.g., +/- 0.5 units) to find a sweet spot where NSB is minimized without affecting your specific interaction.[15][16]
4. Enhance Wash Steps
Insufficient washing is a major cause of high background.[17]
-
Increase the number of washes: Move from 3 washes to 4-6 washes between steps.
-
Increase the soak time: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash.
-
Ensure efficient aspiration: Make sure all residual liquid is removed after each wash by tapping the inverted plate on a clean paper towel.
Caption: A systematic workflow for troubleshooting non-specific binding in plate-based assays.
Guide 2: Cell-Based Assays and Microscopy
In cell-based assays, non-specific binding can lead to compound accumulation in membranes or on the surface of culture plates, causing off-target effects or reducing the effective concentration.
Mitigation Strategies
-
Use of Serum: If your cell culture media does not already contain it, the addition of Fetal Bovine Serum (FBS) can help. Albumin and other proteins in the serum can bind to your compound, acting as carriers and reducing its interaction with plastic surfaces.
-
Co-solvent Concentration: Ensure the final concentration of solvents like DMSO is as low as possible (typically <0.5%) and is consistent across all wells. High concentrations can exacerbate precipitation and non-specific effects.
-
Plate Choice: For sensitive assays, consider using low-adsorption or ultra-low attachment plates. These plates have a hydrophilic or neutral surface coating that minimizes hydrophobic interactions.[1][18]
-
Include Bovine Serum Albumin (BSA) in Buffers: When performing assays in buffers (e.g., PBS for a wash step), include 0.1% to 1% BSA. This acts as a protein blocker on the cell surfaces and the plate, preventing your compound from binding non-specifically.[4][15]
Guide 3: Surface Plasmon Resonance (SPR)
NSB in SPR is a significant issue that can lead to inaccurate kinetic calculations.[2][19] The principles are similar to other assays but require specific optimization.
Mitigation Strategies
-
Buffer Optimization is Key:
-
pH Adjustment: Adjust the running buffer pH to be near the isoelectric point (pI) of your analyte to minimize electrostatic interactions with the sensor surface.[2]
-
Ionic Strength: Increase the salt concentration (e.g., 150-250 mM NaCl) in the running buffer to dampen charge-based NSB.[4][15]
-
Detergents: Always include a low concentration (typically 0.005% - 0.05%) of a non-ionic surfactant like P20 (Tween-20) in your running buffer to mitigate hydrophobic interactions.[4]
-
-
Blocking Additives: Including 0.1-1 mg/mL BSA in the running buffer can act as a blocking agent, particularly useful for "sticky" analytes.[4][15]
-
Reference Flow Cell: Always use a reference flow cell (e.g., a blank surface or a surface with an irrelevant immobilized ligand) to subtract any remaining NSB from your measurements.
Caption: Mechanism of NSB and mitigation by blocking proteins and detergents.
References
-
How can I reduce nonspecific binding in an assay with a hydrophobic ligand? (2018). ResearchGate. [Link]
-
What is the purpose of TWEEN in the blocking buffer? (2015). ResearchGate. [Link]
-
Reducing non-specific protein binding in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Non-Specific Binding: Why It Needs to be Blocked in Western blots! (2017). G-Biosciences. [Link]
-
Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. (2010). PubMed. [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015). Nicoya. [Link]
-
Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. (2013). YouTube. [Link]
-
Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. (2021). ACS Chemical Reviews. [Link]
-
Effective Blocking Procedures in ELISA Assays. (n.d.). Corning Life Sciences. [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015). Affinité Instruments. [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020). Nicoya Lifesciences. [Link]
-
Blocking Buffer Selection Guide. (2024). Rockland Immunochemicals. [Link]
-
Casein versus BSA. (2012). ResearchGate. [Link]
-
Tween 20-dependent non-specific binding is facilitated by polyethylene... (n.d.). ResearchGate. [Link]
-
5-(4-Bromophenyl)isoxazole-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. (2018). PMC - NIH. [Link]
-
(PDF) Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. (2010). ResearchGate. [Link]
-
Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. (2013). Biocompare. [Link]
-
The use of Tween 20 alone as a blocking agent for immunoblotting can cause artefactual results. (1988). PubMed. [Link]
-
Effect of Ionic Strength and pH on the Physical and Chemical Stability of a Monoclonal Antibody Antigen-Binding Fragment. (2015). ResearchGate. [Link]
-
Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. (2020). NIH. [Link]
-
Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. (2011). ACS Molecular Pharmaceutics. [Link]
-
Critical Factors in Immunoassay Optimization. (n.d.). SeraCare. [Link]
-
Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma. (1986). PubMed - NIH. [Link]
-
Isoxazole, 5-(4-bromophenyl)-3-phenyl-. (n.d.). PubChem. [Link]
-
Immunoassay Methods. (2012). NCBI Bookshelf. [Link]
-
How to block lipid binding to plastic? (2016). ResearchGate. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]
-
Science Session: New Approaches to Solving the Plastics Dilemma. (2020). YouTube. [Link]
-
Non-specific binding in ELISA assays - Reducing background with human serum. (2003). Protocol Online. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Research Square. [Link]
Sources
- 1. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nicoyalife.com [nicoyalife.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. corning.com [corning.com]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.biomol.com [resources.biomol.com]
- 13. researchgate.net [researchgate.net]
- 14. The use of Tween 20 alone as a blocking agent for immunoblotting can cause artefactual results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
Technical Support Center: Resolving Peak Tailing in 5-(4-Bromophenyl)isoxazol-3-ol
Topic: Troubleshooting HPLC Peak Tailing for Acidic Isoxazoles Target Analyte: 5-(4-Bromophenyl)isoxazol-3-ol Audience: Analytical Chemists, Method Development Scientists
Introduction: The "Acidic Enol" Challenge
Welcome to the technical support guide for 5-(4-Bromophenyl)isoxazol-3-ol. If you are experiencing peak tailing (
Unlike simple amines that tail due to silanol interactions, this analyte presents two distinct challenges:
-
Acidity: The 3-hydroxyisoxazole moiety acts as an acidic enol (approximate pKa 5.0–6.0). It exists in equilibrium between neutral and anionic forms at standard chromatographic pH levels.
-
Metal Chelation: The 3-hydroxy group and the ring nitrogen can form a bidentate ligand, chelating trace metals (Fe, Zn) in your stainless steel HPLC system, causing severe, stubborn tailing that standard buffers cannot fix.
This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.
Diagnostic Workflow
Before modifying your method, use this logic tree to identify the root cause of the tailing.
Figure 1: Diagnostic logic flow for isolating pH, chelation, and silanol issues.
Module 1: The pH Paradox (Ionization Control)
The Science
5-(4-Bromophenyl)isoxazol-3-ol is an acidic heterocycle. The hydroxyl group on the isoxazole ring allows it to deprotonate.
-
Low pH (< 3.0): The molecule is protonated (Neutral). It is more hydrophobic and retains longer on C18.
-
Mid pH (4.5 – 6.5): The molecule is partially ionized. This is the Danger Zone. Rapid equilibrium between neutral and anionic forms causes peak splitting and broadening.
-
High pH (> 7.5): The molecule is deprotonated (Anionic). It is less hydrophobic and elutes faster.
The Protocol: pH Scouting
Objective: Determine if ionization state mismatch is the cause of tailing.
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Prepare Mobile Phase B: Acetonitrile (ACN).
-
Run Gradient: 5% to 95% B over 10 minutes.
-
Analyze Results:
-
If the peak is sharp at pH 2.7, your previous method likely operated near the pKa.
-
Recommendation: Lock the method pH at 2.5 (using Phosphate buffer for stability) or 7.5 (using Ammonium Acetate, if your column is pH stable).
-
| pH Condition | Predominant Species | Predicted Peak Shape | Retention |
| 2.0 – 3.0 | Neutral (Protonated) | Sharp / Symmetrical | High |
| 4.5 – 6.0 | Mixed Equilibrium | Broad / Tailing / Split | Variable |
| 7.0 – 8.0 | Anionic (Deprotonated) | Sharp (Potential repulsion) | Low |
Module 2: The Chelation Trap (The Hidden Variable)
The Science
Isoxazol-3-ols are structural mimics of hydroxamic acids. They can form stable 5-membered chelate rings with transition metals (Iron, Zinc) found in stainless steel frits and column bodies. This interaction is "sticky," leading to asymptotic tailing that mimics silanol activity but does not respond to amine modifiers (like TEA).
Figure 2: Chelation mechanism where the isoxazole nitrogen and 3-hydroxyl group bind to surface iron.
The Protocol: Metal Passivation
Objective: Confirm if metal interaction is causing the tailing.
-
The "EDTA Spike" Test:
-
Add EDTA (disodium salt) to your aqueous mobile phase to a concentration of 0.1 mM .
-
Run the standard analysis.
-
-
Interpretation:
-
Dramatic Improvement: If peak symmetry improves (
drops from 2.0 to 1.1), metal chelation is the culprit. -
No Change: The issue is likely silanol activity or column overload (Proceed to Module 3).
-
Permanent Fixes for Chelation:
-
Reagent: Maintain 5–10 mM buffer concentration (Phosphate or Citrate compete well with metals).
-
Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.
-
System: Passivate the HPLC system with 30% Phosphoric acid (consult your instrument manual first).
Module 3: Stationary Phase Selection
If pH control and metal passivation fail, the issue is likely secondary silanol interactions . Although the analyte is acidic, the nitrogen in the isoxazole ring can still interact with acidic silanols on the silica surface via hydrogen bonding.
Recommended Column Chemistries[1][2][3]
| Column Type | Why it works | Recommended Product Class |
| C18 (Type B Silica) | High purity silica (< 5 ppm metals) reduces acidity and chelation sites. | Waters XBridge, Agilent Zorbax Eclipse Plus |
| Polar Embedded | The embedded polar group shields silanols and provides alternate selectivity for the bromo-phenyl group. | Phenomenex Synergi Fusion, Waters SymmetryShield |
| HILIC | Alternative: If the compound is too polar (unlikely with Br-phenyl), HILIC avoids hydrophobic tailing. | Amide or Bare Silica phases |
Frequently Asked Questions (FAQ)
Q: I am using 0.1% TFA (pH 2.0). Why is my peak still tailing? A: TFA is a good acid but a poor buffer. At pH 2.0, you are safe from ionization issues, but TFA does not mask metals well.
-
Fix: Switch to 0.1% Phosphoric Acid (pH 2.1). Phosphate masks iron sites on the HPLC hardware better than TFA.
Q: Can I use Triethylamine (TEA) to fix the tailing? A: No. TEA is used to block silanols for basic (amine) analytes. Your analyte is an acidic isoxazole. Adding TEA increases the pH, potentially pushing the analyte into its ionized/split-peak state. Use acidic modifiers instead.
Q: The peak shape is fine, but retention times are shifting. Why? A: This indicates pH instability. If you are working near pH 5.0–6.0 (the pKa), slight changes in mobile phase preparation will drastically shift retention.
-
Fix: Move the pH at least 2 units away from the pKa (Target pH < 3.0).
References
-
PubChem. (n.d.).[1] 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (Analogous Structure Properties). National Library of Medicine. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Technical Guides. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Fixes. Element Materials Technology. [Link]
-
ResearchGate. (2015). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group.[2] (Discusses metal chelation properties of 3-hydroxyisoxazoles). [Link]
-
Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
Sources
Validation & Comparative
A Researcher's Guide to Competitive Binding Analysis: NBQX vs. 5-(4-Bromophenyl)isoxazol-3-ol at the AMPA Receptor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological disorders. Modulating the activity of this key player in fast excitatory synaptic transmission requires a deep understanding of ligand-receptor interactions. This guide provides a comparative overview of a well-characterized competitive AMPA receptor antagonist, NBQX, and an uncharacterized compound, 5-(4-Bromophenyl)isoxazol-3-ol.
Due to the absence of publicly available binding data for 5-(4-Bromophenyl)isoxazol-3-ol, this guide takes a unique approach. It not only summarizes the known properties of NBQX but also provides a comprehensive, step-by-step experimental framework for researchers to determine the binding affinity of 5-(4-Bromophenyl)isoxazol-3-ol. This allows for a direct, data-driven comparison to be made in the laboratory, using NBQX as a benchmark.
The Central Player: The AMPA Receptor
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their activation leads to the influx of sodium ions, and in some cases calcium, resulting in neuronal depolarization. The trafficking and activity of AMPA receptors are fundamental to synaptic plasticity, the cellular basis of learning and memory.[2] Dysregulation of AMPA receptor signaling is implicated in numerous neurological conditions, including epilepsy, stroke, and neurodegenerative diseases, making them a critical target for drug discovery.[1]
Compound Profiles
NBQX: The Established Antagonist
2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) is a potent and selective competitive antagonist of AMPA and kainate receptors.[3] It exerts its effect by binding to the glutamate binding site on the receptor, thereby preventing its activation by the endogenous ligand.[3] NBQX has demonstrated greater potency for AMPA receptors over kainate receptors.[3] This compound is widely used as a pharmacological tool to study AMPA receptor function and has shown neuroprotective and anticonvulsant properties in various preclinical models.[3][4]
| Parameter | Value | Reference |
| Chemical Structure | [5] | |
| Mechanism of Action | Competitive Antagonist | [3] |
| IC50 (vs. AMPA) | 0.15 µM | |
| IC50 (vs. Kainate) | 4.8 µM | |
| Ki (vs. AMPA) | ~0.063 µM (oocytes) | [6] |
5-(4-Bromophenyl)isoxazol-3-ol: The Challenger
5-(4-Bromophenyl)isoxazol-3-ol is a heterocyclic compound featuring an isoxazole core. While the isoxazole moiety is present in many biologically active molecules, including some that interact with AMPA receptors, there is currently no publicly available data on the binding affinity or functional activity of this specific compound at AMPA receptors. Its structural similarity to other known AMPA receptor modulators suggests the potential for interaction, which necessitates empirical validation.
| Parameter | Value | Reference |
| Chemical Structure | N/A | |
| Mechanism of Action | Unknown | N/A |
| IC50 (vs. AMPA) | To be determined | N/A |
| Ki (vs. AMPA) | To be determined | N/A |
The Principle of Competitive Binding
A competitive binding assay is a fundamental technique in pharmacology used to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a labeled ligand (radioligand) for the same binding site.[7] In this experimental paradigm, a fixed concentration of radioligand and receptor preparation are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity.
The data from a competitive binding experiment are typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. This sigmoidal curve is then analyzed to determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.[8]
The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To obtain a more absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9] The Ki represents the dissociation constant of the inhibitor and is independent of the radioligand concentration, allowing for direct comparison of the affinities of different compounds.[9]
Experimental Protocol: A Head-to-Head Comparison
This section provides a detailed protocol for a competitive radioligand binding assay to determine the IC50 and Ki values for 5-(4-Bromophenyl)isoxazol-3-ol, using NBQX as a positive control.
Materials and Reagents
-
Radioligand: [³H]AMPA (specific activity > 50 Ci/mmol)
-
Test Compounds: 5-(4-Bromophenyl)isoxazol-3-ol, NBQX
-
Tissue Source: Whole rat brains (cortex)
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KSCN, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
-
Reagents:
-
Bovine Serum Albumin (BSA)
-
Protease inhibitor cocktail
-
Scintillation fluid
-
-
Equipment:
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
96-well microplates
-
Cell harvester with GF/B glass fiber filters
-
Liquid scintillation counter
-
pH meter
-
Vortex mixer
-
Experimental Workflow
Step-by-Step Methodology
1. Membrane Preparation [10][11]
-
Euthanize rats according to approved institutional guidelines and rapidly dissect the cerebral cortices on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.
2. Radioligand Binding Assay [8][12]
-
Prepare serial dilutions of 5-(4-Bromophenyl)isoxazol-3-ol and NBQX in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]AMPA (at a final concentration near its Kd, e.g., 5-10 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 1 mM L-glutamate), 50 µL [³H]AMPA, and 100 µL of membrane preparation.
-
Competitor Wells: 50 µL of each competitor dilution, 50 µL [³H]AMPA, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 1-2 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a GF/B glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
3. Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For each competitor concentration, calculate the percentage of specific binding relative to the control (total specific binding).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each compound.
-
Calculate the Ki value for each compound using the Cheng-Prusoff equation :[9]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([³H]AMPA).
-
Kd is the dissociation constant of the radioligand for the AMPA receptor.
-
Interpreting the Results
The calculated Ki value for 5-(4-Bromophenyl)isoxazol-3-ol will provide a quantitative measure of its binding affinity for the AMPA receptor. This value can then be directly compared to the Ki of NBQX determined under the same experimental conditions.
-
A lower Ki value indicates a higher binding affinity. If the Ki of 5-(4-Bromophenyl)isoxazol-3-ol is significantly lower than that of NBQX, it suggests that the novel compound is a more potent binder to the AMPA receptor.
-
A higher Ki value indicates a lower binding affinity. Conversely, a higher Ki suggests that 5-(4-Bromophenyl)isoxazol-3-ol is a less potent binder than NBQX.
-
Similar Ki values would indicate comparable binding affinities.
It is crucial to remember that binding affinity does not equate to functional activity. A high-affinity binder could be an antagonist, an agonist, or even an allosteric modulator. Therefore, the results from this competitive binding assay should be followed by functional assays (e.g., electrophysiology) to characterize the pharmacological nature of 5-(4-Bromophenyl)isoxazol-3-ol's interaction with the AMPA receptor.
This guide provides the foundational knowledge and a robust experimental framework for researchers to elucidate the binding characteristics of novel compounds at the AMPA receptor. By following these protocols, the scientific community can systematically evaluate new chemical entities like 5-(4-Bromophenyl)isoxazol-3-ol and benchmark their properties against established standards such as NBQX, thereby advancing the quest for novel therapeutics for neurological disorders.
References
-
Chem-Impex. 5-Amino-4-(4-bromophenyl)isoxazole. [Link]
-
Chem-Impex. 5-Amino-3-(4-bromophenyl)isoxazole. [Link]
-
Wikipedia. NBQX. [Link]
- Libbey JE, Hanak TJ, Doty DJ, Wilcox KS, Fujinami RS. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. Exp Neurol. 2016;283(Pt A):168-177.
- Parsons CG, Danysz W, Zieglgänsberger W, Moryl E, Kostowski W, Schingnitz G. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution. Neuropharmacology. 1995;34(10):1261-1268.
- Sittampalam GS, Kahl SD, Janzen WP. Receptor Binding Assays for HTS and Drug Discovery. In: Markossian S, Sittampalam GS, Grossman A, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD)
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ResearchGate. The highest dose of NBQX, AMPA receptor antagonist, antagonizes... [Link]
- Jane DE, Tse HW, Skifter DA, Christie JM, Madsen U, Krogsgaard-Larsen P. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. Br J Pharmacol. 1995;115(8):1415-1420.
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Wikipedia. AMPA receptor. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
- Leff P. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. J Pharmacol Toxicol Methods. 1995;33(3):187-194.
- Han L, et al. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System. Int J Mol Sci. 2023;24(24):17551.
- Müller C, et al. Membrane Protein Identification in Rodent Brain Tissue Samples and Acute Brain Slices. Int J Mol Sci. 2019;20(9):2289.
-
Frontiers. AMPA receptors in the evolving synapse: structure, function, and disease implications. [Link]
-
Synaptic Systems. Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. [Link]
-
Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation. [Link]
- Diering GH, Huganir RL. The AMPA Receptor Code of Synaptic Plasticity. Neuron. 2018;100(2):314-329.
- Mach RH, et al. SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2016;75:1.16.1-1.16.19.
-
Enzyme Inhibition Calculator. Ki to IC50 Converter. [Link]
- Zheng N, et al.
-
ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
Sources
- 1. Frontiers | AMPA receptors in the evolving synapse: structure, function, and disease implications [frontiersin.org]
- 2. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 3. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NBQX - Wikipedia [en.wikipedia.org]
- 6. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. sysy.com [sysy.com]
- 12. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
reference standards for 5-(4-Bromophenyl)isoxazol-3-ol quantification
Precision Quantification of 5-(4-Bromophenyl)isoxazol-3-ol: A Comparative Guide to Reference Standard Strategies
Executive Summary
5-(4-Bromophenyl)isoxazol-3-ol (also known as 5-(4-bromophenyl)-3(2H)-isoxazolone) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids in GABA and glutamate (AMPA/kainate) receptor ligands.[1][2]
Unlike established pharmacopeial drugs, this molecule lacks commercially available Certified Reference Materials (CRMs) . Consequently, researchers must bridge the gap between "research-grade building blocks" and "analytical-grade standards." This guide compares the three viable strategies for establishing a reference system: In-House Qualification , Surrogate Internal Standardization , and Custom Stable Isotope Synthesis .
The Analytical Challenge: Tautomerism & Matrix Effects
Before selecting a standard, one must understand the molecule's behavior. The 3-hydroxyisoxazole moiety exists in a dynamic equilibrium between the enol (3-hydroxy) and keto (3-oxo) forms.
-
The Trap: In unbuffered solutions, the ratio of enol/keto varies, leading to split peaks or tailing in LC-MS.
-
The Fix: The quantification method must "lock" the tautomer using pH control.
-
Acidic Mobile Phase (pH < 3): Favors the neutral enol form (better retention on C18).
-
Basic Mobile Phase (pH > 8): Fully ionizes the molecule to the enolate anion (maximal sensitivity in ESI Negative mode).
-
Figure 1: Tautomeric Equilibrium & Ionization
Comparative Analysis of Reference Standard Strategies
Since a NIST-traceable CRM does not exist, you must construct a validity chain. Below is a comparison of the three industry-standard approaches.
Strategy A: In-House Primary Standard Qualification (The Baseline)
Best for: Early-stage discovery, high-concentration in vitro assays.
You purchase the chemical as a "building block" (usually 95-97% purity) and characterize it yourself.
-
Protocol:
-
Purity Assignment: Do not rely on the vendor's "95%". Perform HPLC-UV (254 nm) to determine chromatographic purity.
-
Content Assay: Use Quantitative NMR (qNMR) with a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) to determine the absolute weight % content.
-
Calculation:
.
-
-
Pros: Low cost (<$200), immediate availability.
-
Cons: High labor burden; lacks traceability unless qNMR is rigorously performed.
Strategy B: Surrogate Internal Standard (The Practical Choice)
Best for: PK studies in plasma where custom synthesis is too expensive.
Since the specific isotopolog is unavailable, use a Structural Analog as the Internal Standard (IS).
-
Recommended Surrogate: 5-Phenylisoxazol-3-ol (CAS 939-05-9) .[3]
-
Why? It shares the exact isoxazol-3-ol core (same pKa, same tautomerism) but lacks the bromine atom.
-
Retention Time: It will elute slightly earlier than the bromo-analog but will track ionization suppression reasonably well.
-
-
Pros: Inexpensive; corrects for injection variability and evaporation.
-
Cons: Does not perfectly correct for matrix effects (ion suppression) because the elution times differ.
Strategy C: Custom Stable Isotope Synthesis (The Gold Standard)
Best for: Late-stage GLP Toxicology or Clinical trials.
Commission a custom synthesis of 5-(4-Bromophenyl)isoxazol-3-ol-[13C, 15N] .
-
Mechanism: The labeled standard co-elutes perfectly with the analyte. Any signal suppression affecting the analyte affects the IS equally.
-
Pros: Absolute accuracy; eliminates matrix effect errors.
-
Cons: Extreme cost (
10,000); lead time (8–12 weeks).
Summary Data Comparison
| Feature | In-House Primary Std | Surrogate IS (5-Phenyl analog) | Custom SIL IS |
| Cost | Low ($) | Low ($) | Very High ( |
| Accuracy | Low (External Std only) | Medium (Corrects extraction) | High (Corrects matrix effects) |
| Matrix Correction | None | Partial (Different RT) | Perfect (Co-eluting) |
| Implementation Time | 1 Week (Validation) | Immediate | 2-3 Months |
| Recommended Use | In vitro potency assays | Discovery PK (Rat/Mouse) | GLP Tox / Clinical |
Recommended Experimental Workflow
Objective: Quantify 5-(4-Bromophenyl)isoxazol-3-ol in Rat Plasma (LLOQ: 5 ng/mL).
Step 1: Standard Preparation
-
Stock A: Dissolve 5-(4-Bromophenyl)isoxazol-3-ol (characterized in-house) in DMSO to 1 mg/mL.
-
Stock IS: Dissolve 5-Phenylisoxazol-3-ol (Surrogate IS) in Methanol to 1 µg/mL.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL plasma into a 96-well plate.
-
Add 150 µL Acetonitrile containing the IS (200 ng/mL).
-
Vortex (5 min) and Centrifuge (4000 rpm, 10 min).
-
Transfer supernatant. Crucial: Dilute 1:1 with Water + 0.1% Formic Acid before injection to match the initial mobile phase strength.
Step 3: LC-MS/MS Conditions
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Locks tautomer).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Ionization: ESI Negative Mode (M-H)⁻.
-
Note: While high pH maximizes ionization, acidic mobile phase is often preferred for C18 retention and peak shape. Post-column infusion of Ammonia can be used to boost sensitivity if needed.
-
-
Transitions:
-
Analyte: m/z 238.0
42.0 (Ring cleavage) or 79.0 (Br⁻). -
IS (5-Phenyl): m/z 160.0
42.0.
-
Figure 2: Method Validation Logic
References
-
PubChem. (2025).[5] 5-(4-Bromophenyl)isoxazol-3-ol Compound Summary. National Library of Medicine. Available at: [Link]
- Krohn, K., et al. (2022). Tautomerism in 3-hydroxyisoxazoles: Implications for biological activity and quantification. Journal of Medicinal Chemistry.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 5-Phenyl-isoxazol-3-ol | 939-05-9 [sigmaaldrich.com]
- 4. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3(2H)-Isoxazolone, 5-phenyl- | C9H7NO2 | CID 70318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-(4-Bromophenyl)isoxazol-3-ol
Operational Safety & Handling Guide: 5-(4-Bromophenyl)isoxazol-3-ol
Executive Summary & Compound Profile
5-(4-Bromophenyl)isoxazol-3-ol is a halogenated heterocyclic compound frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of glutamate receptor ligands (AMPA/Kainate agonists) and GABAergic modulators.[1][2]
As a Senior Application Scientist, I must emphasize that while this compound is often classified under standard GHS categories (Irritant), its structural properties—specifically the lipophilic 4-bromophenyl group combined with the polar 3-hydroxyisoxazole moiety—dictate a safety protocol that exceeds basic laboratory standards.[1][2] The potential for biological activity (bioisosterism to carboxylic acids) requires that we treat this substance as a Potent Bioactive Agent (PBA) until specific toxicological data proves otherwise.[1]
Chemical Context for Safety:
-
Physical State: Solid (Powder/Crystalline).
-
Solubility: Low in water; High in polar organic solvents (DMSO, DMF, Methanol).
-
Tautomerism: Exists in equilibrium between the enol (3-ol) and keto (3-one) forms, influencing its hydrogen-bond donor/acceptor capability and membrane permeability.[1][2]
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) of analogous isoxazoles (e.g., 5-(4-bromophenyl)isoxazole-3-carboxylic acid) and standard safety data for halogenated aromatics:
| Hazard Class | GHS Code | Description | Mechanism of Risk |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Systemic absorption via mucous membranes. |
| Skin Irritation | H315 | Causes skin irritation.[3] | Reaction of the acidic enol proton with epidermal tissue. |
| Eye Irritation | H319 | Causes serious eye irritation. | Mechanical abrasion (dust) and chemical inflammation. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2] | Inhalation of fine particulates during weighing. |
| Bioactivity | N/A | Potential receptor modulation. | Critical: Isoxazol-3-ols mimic glutamate.[1][2] Systemic exposure may trigger off-target neurological effects.[1][2] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is governed by the Solvent-Carrier Principle : The risk of transdermal absorption increases significantly when the compound is dissolved in penetrating solvents like DMSO.[1][2]
PPE Selection Logic
Caption: PPE escalation logic based on physical state and carrier solvent risks.
Detailed PPE Specifications
| Protection Zone | Solid Handling (Weighing) | Solution Handling (Synthesis/Assay) | Technical Rationale |
| Hand Protection | Single Nitrile (0.11 mm min) | Double Nitrile or Silver Shield® (Laminate) | DMSO facilitates the transport of small aromatic molecules through standard nitrile.[1][2] Double gloving provides a "breakthrough buffer." |
| Respiratory | Fume Hood or N95/P100 Mask | Chemical Fume Hood (Face velocity: 100 fpm) | Prevents inhalation of bioactive dusts. Solutions generate vapors that may carry the compound. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Goggles prevent splashes from wicking around the eyes, critical when using irritant solvents.[4] |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Lab Coat + Impervious Apron | Protects personal clothing from saturation in case of a solvent spill. |
Operational Protocols
Protocol A: Safe Weighing (Solid State)
The highest risk of inhalation exposure occurs during the transfer of dry powder.[1]
-
Engineering Control: All weighing must be performed inside a chemical fume hood or a powder containment balance enclosure.
-
Static Mitigation: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. This prevents "fly-away" particles.[1][2]
-
Transfer: Use a disposable spatula. Do not return excess compound to the stock container to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use.[2]
Protocol B: Solubilization (Liquid State)
The highest risk of transdermal exposure occurs here.[1]
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard vehicle. Warning: DMSO is a potent skin penetrant.
-
Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene, which may degrade under high DMSO concentrations.
-
Mixing: Vortex with the cap tightly sealed. Never sonicate an open vessel containing this compound outside a fume hood (aerosol generation).
Emergency Response & Spill Management
Spill Response Workflow
Caption: Differentiated response tactics for solid vs. liquid spills to minimize aerosolization.
-
Eye Exposure: Rinse immediately with water for 15 minutes.[3] Lift eyelids. Seek medical attention.
-
Skin Exposure:
-
Solid: Brush off, then wash with soap and water.
-
Solution (DMSO):Do not scrub. Rinse with copious water. Scrubbing can abrade the skin and accelerate DMSO absorption.
-
Waste Disposal
Do not dispose of down the drain. This compound contains a halogen (Bromine) and a nitrogenous heterocycle, classifying it as Halogenated Organic Waste .
-
Segregation: Collect in a dedicated "Halogenated Solvents/Organics" carboy.
-
Labeling: Clearly tag with "Contains 5-(4-Bromophenyl)isoxazol-3-ol" and "Halogenated."[1][2]
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of in a solid hazardous waste drum, not regular trash.
References
-
PubChem. (2025). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Selection and Use. United States Department of Labor. [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
